1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride
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Overview
Description
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a pyridine ring and a pyrrolidine ring. The presence of nitrogen atoms in the structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride typically involves multiple steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.
7-azabicyclo[2.2.1]heptane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
646055-75-6 |
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Molecular Formula |
C14H21Cl2N3 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-2-13(9-15-5-1)16-7-4-14(11-16)8-12-3-6-17(14)10-12;;/h1-2,5,9,12H,3-4,6-8,10-11H2;2*1H |
InChI Key |
RWTHRRULMOUKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=CN=CC=C4.Cl.Cl |
Origin of Product |
United States |
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